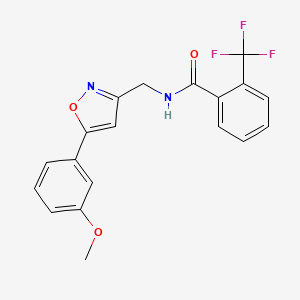

N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)-2-(trifluoromethyl)benzamide

CAS No.: 953013-61-1

Cat. No.: VC4325465

Molecular Formula: C19H15F3N2O3

Molecular Weight: 376.335

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 953013-61-1 |

|---|---|

| Molecular Formula | C19H15F3N2O3 |

| Molecular Weight | 376.335 |

| IUPAC Name | N-[[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl]-2-(trifluoromethyl)benzamide |

| Standard InChI | InChI=1S/C19H15F3N2O3/c1-26-14-6-4-5-12(9-14)17-10-13(24-27-17)11-23-18(25)15-7-2-3-8-16(15)19(20,21)22/h2-10H,11H2,1H3,(H,23,25) |

| Standard InChI Key | XJPZAHZJQIZUFL-UHFFFAOYSA-N |

| SMILES | COC1=CC=CC(=C1)C2=CC(=NO2)CNC(=O)C3=CC=CC=C3C(F)(F)F |

Introduction

N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)-2-(trifluoromethyl)benzamide is a complex organic compound that combines elements of isoxazole and benzamide chemistry. This compound is of interest due to its potential applications in pharmaceuticals and materials science, given the diverse biological activities associated with both isoxazoles and benzamides.

Synthesis Approaches

The synthesis of such a compound would likely involve multiple steps, starting with the preparation of the isoxazole ring and the benzamide core separately, followed by their coupling. Isoxazoles can be synthesized through various methods, including the cycloaddition of nitrile oxides with alkenes or alkynes . Benzamides are typically prepared by acylation reactions involving benzoic acid derivatives.

Synthesis Steps:

-

Preparation of Isoxazole Moiety: This could involve the reaction of a suitable nitrile oxide with a 3-methoxyphenyl-substituted alkene.

-

Synthesis of Benzamide Core: Involves the acylation of an amine with a trifluoromethyl-substituted benzoic acid derivative.

-

Coupling Reaction: The isoxazole and benzamide components are linked via a methylene bridge, potentially through a nucleophilic substitution or reductive amination reaction.

Potential Applications

Given the presence of both isoxazole and benzamide functionalities, this compound could exhibit a range of biological activities. Isoxazoles have been explored for their anti-inflammatory, antimicrobial, and anticancer properties . Benzamides are known for their roles in various therapeutic areas, including antipsychotic and anticancer applications .

| Potential Application | Rationale |

|---|---|

| Anti-inflammatory | Isoxazole derivatives have shown anti-inflammatory effects. |

| Anticancer | Both isoxazoles and benzamides have been studied for anticancer activities. |

| Antimicrobial | Isoxazoles have demonstrated antimicrobial properties. |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume